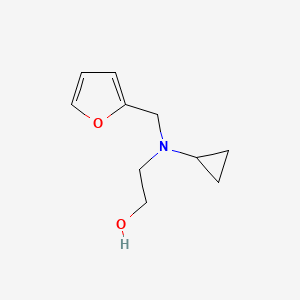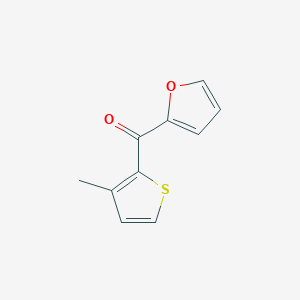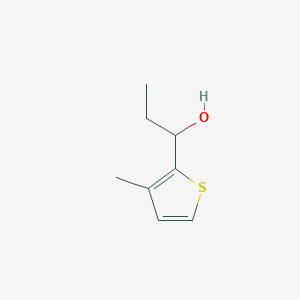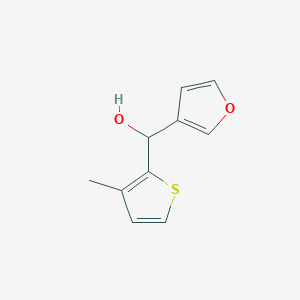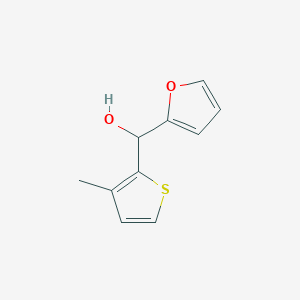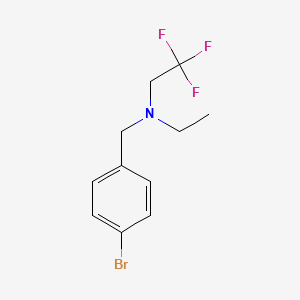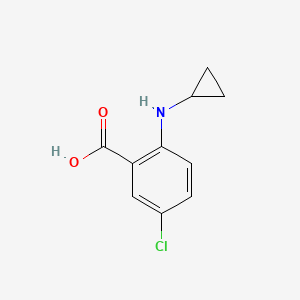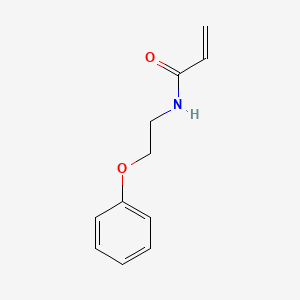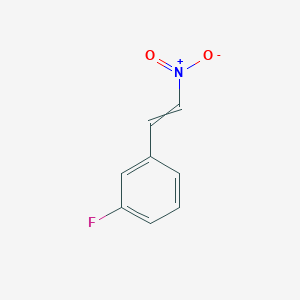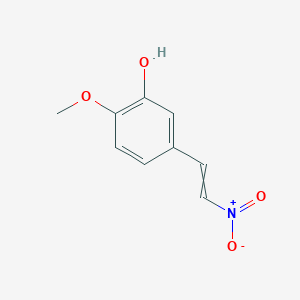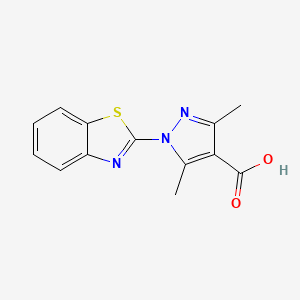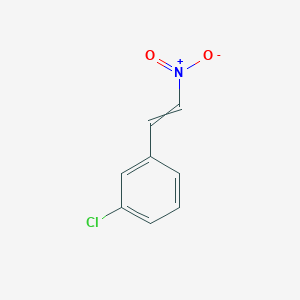
1-Chloro-3-(2-nitroethenyl)benzene
Vue d'ensemble
Description
1-Chloro-3-(2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is characterized by a benzene ring substituted with a chlorine atom and a 2-nitroethenyl group. This compound is known for its distinctive properties and applications in various fields of science and industry.
Analyse Des Réactions Chimiques
Common Reagents and Conditions:
Reduction: Reducing agents like iron (Fe) or hydrogen (H2) in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Major Products Formed:
Oxidation: The oxidation of 1-chloro-3-(2-nitroethenyl)benzene can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group results in the formation of aniline derivatives.
Substitution: Substitution reactions can produce various halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1-Chloro-3-(2-nitroethenyl)benzene is utilized in several scientific research applications, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
1-Chloro-3-(2-nitroethenyl)benzene is compared with other similar compounds, such as 1-chloro-2-fluoro-3-(2-nitroethenyl)benzene and 1-chloro-3-(2-nitrovinyl)benzene. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Comparaison Avec Des Composés Similaires
1-chloro-2-fluoro-3-(2-nitroethenyl)benzene
1-chloro-3-(2-nitrovinyl)benzene
1-chloro-2-methyl-3-(2-nitroethenyl)benzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
1-chloro-3-(2-nitroethenyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-8-3-1-2-7(6-8)4-5-10(11)12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQRAWTWDNHGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone](/img/structure/B7865358.png)
